N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide
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Overview
Description
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via amination reactions, often using reagents like ammonia or amines.
Attachment of the Acetamide Group: The acetamide group is attached through acylation reactions, using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit distinct biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases due to its pharmacological properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Known for its anticancer properties.
N-acylpiperidine: Exhibits antioxidant and anti-inflammatory activities.
N-(piperidin-4-yl)methylacetamide: Used in medicinal chemistry for drug design.
Uniqueness
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H27N3O2 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C14H27N3O2/c1-10(2)17(12(4)18)9-13-5-7-16(8-6-13)14(19)11(3)15/h10-11,13H,5-9,15H2,1-4H3 |
InChI Key |
RFMWRXWSDBUHSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCN(CC1)C(=O)C(C)N)C(=O)C |
Origin of Product |
United States |
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